2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride
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Overview
Description
2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C7H13FN2O2S·HCl and a molecular weight of 244.72 g/mol . This compound is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro moiety and a sulfonyl fluoride group. It is commonly used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride typically involves the reaction of a suitable diazaspiro precursor with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and acetonitrile. The reaction temperature is maintained at around 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent quality. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles such as amines and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl fluoride group can lead to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamide, sulfonate, and sulfonyl derivatives.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of sulfonamide derivatives.
Scientific Research Applications
2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic amino acid residues such as serine, cysteine, and lysine. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[3.5]nonane-7-sulfonyl chloride
- 2,7-Diazaspiro[3.5]nonane-7-sulfonyl bromide
- 2,7-Diazaspiro[3.5]nonane-7-sulfonyl iodide
Uniqueness
2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl halides. The fluoride group is more stable and less prone to hydrolysis, making it a preferred choice in various chemical and biological applications .
Properties
IUPAC Name |
2,7-diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O2S.ClH/c8-13(11,12)10-3-1-7(2-4-10)5-9-6-7;/h9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCZEHHAKZIXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2)S(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378503-37-6 |
Source
|
Record name | 2,7-diazaspiro[3.5]nonane-7-sulfonyl fluoride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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